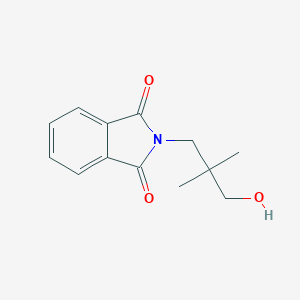

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

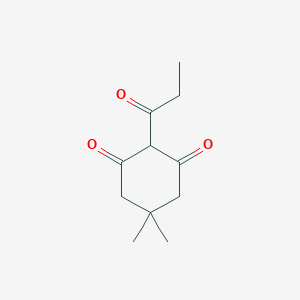

“2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 125404-24-2 and a molecular weight of 233.27 . Its IUPAC name is 2-(3-hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione .

Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.27 . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the retrieved information.

科学的研究の応用

Synthesis and Reactivity

Field

Application Summary

This compound is a type of N-isoindoline-1,3-dione heterocycle. These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Method of Application

One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

Results or Outcomes

The review discusses the innovative methodologies and transformations that have enabled the efficient construction of these compounds with various substitution patterns .

Biological Activity

Field

Application Summary

The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Method of Application

In silico studies can be used to select the best candidates for in vivo testing .

Results or Outcomes

The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives .

Analgesic Activity

Application Summary

This compound has been synthesized as an analog to previously described compounds with confirmed analgesic activity . It contains amino residues such as 1-phenylpiperazine (A), 1-(2-methoxyphenyl)piperazine (B), 1-(3-trifluoromethphenyl)piperazine ©, and as a supplement 4-benzhydrylpiperazine/4-diphenylmethyl-1-piperazine (D) .

Method of Application

The compound is synthesized and then tested for its analgesic activity using in vivo testing .

Results or Outcomes

The results of these tests are not specified in the reference .

Constituent of Pharmaceuticals and Natural Products

Field

Pharmaceutical and Natural Product Chemistry

Application Summary

Isoindolylcarboxylic acid and 1,3-disubstituted isoindolines, which include this compound, are constituents of some pharmaceuticals and natural products .

Method of Application

These compounds can be prepared by 1,2-addition of a nucleophile onto bifunctional ε-benzoiminoenoates followed by an intramolecular aza-Michael reaction .

Results or Outcomes

The specific results or outcomes are not specified in the reference .

Anti-Cancer Activity

Application Summary

This compound has been synthesized and tested for its potential anti-cancer activity .

Method of Application

The compound is synthesized and then tested for its anti-cancer activity using in vitro testing .

Results or Outcomes

In one study, when Raji cells were treated for 72 hours with 0.5 μg/mL of the compound, cell viability was reduced to 19%. When the concentration was increased to 1 μg/mL, cell viability decreased to 4% .

Constituent of Natural Products

Field

Application Summary

Isoindolylcarboxylic acid and 1,3-disubstituted isoindolines, which include this compound, are constituents of some natural products .

Method of Application

These compounds can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by an intramolecular aza-Michael reaction .

Safety And Hazards

特性

IUPAC Name |

2-(3-hydroxy-2,2-dimethylpropyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBKYGFUCFYSMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649365 |

Source

|

| Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione | |

CAS RN |

125404-24-2 |

Source

|

| Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)

![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)